molecular formula C12H18N2O3S B14843658 N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide

Cat. No.: B14843658
M. Wt: 270.35 g/mol
InChI Key: JYGINVQOLWELCU-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide: is an organic compound with the molecular formula C12H18N2O3S This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable phenol derivative with cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the aromatic ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups onto the aromatic ring.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology and Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects. It may be investigated for its interactions with biological targets such as enzymes or receptors.

Industry: In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the sulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • N-(2-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide
  • N-(2-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide

Comparison: N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The cyclopropoxy group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-[2-cyclopropyloxy-3-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-14(2)11-6-4-5-10(13-18(3,15)16)12(11)17-9-7-8-9/h4-6,9,13H,7-8H2,1-3H3

InChI Key

JYGINVQOLWELCU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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